Pyridine-3,5-diamine is classified as a diamine derivative of pyridine. Pyridine itself is a heterocyclic aromatic organic compound with the formula , which is widely used as a precursor for various chemical syntheses. The specific structure of pyridine-3,5-diamine can be attributed to the substitution of hydrogen atoms in the pyridine ring with amino groups. This compound is often utilized in the synthesis of more complex molecules and has applications in pharmaceuticals due to its biological activity.
The synthesis of pyridine-3,5-diamine can be achieved through several methods, primarily involving the reduction of appropriate precursors. One common method includes:
These methods emphasize efficiency and safety, often utilizing solvents like methylene dichloride or ethanol during reactions.
Pyridine-3,5-diamine participates in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for pyridine-3,5-diamine primarily relates to its role as a pharmacological agent. It has been studied for its ability to enhance neurotransmission by inhibiting enzymes that degrade neurotransmitters such as acetylcholine. Specifically:
Pyridine-3,5-diamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry.
Pyridine-3,5-diamine has diverse applications across several fields:
Molecular framework: Pyridine-3,5-diamine (C5H7N3), also termed 3,5-diaminopyridine, features a six-membered heteroaromatic ring with two symmetrically positioned amino groups at the C3 and C5 positions. This structural arrangement confers unique electronic properties: the pyridine nitrogen atom withdraws electron density, creating an electron-deficient ring system, while the amino groups act as strong electron donors. This push-pull configuration generates significant resonance effects, enhancing both nucleophilicity and hydrogen-bonding capacity [1] [7].
Physicochemical parameters: The compound has a molecular weight of 109.13 g/mol, topological polar surface area (TPSA) of 64.93 Ų, and moderate water solubility (log S = -0.75 to -0.39). Its amphoteric nature allows salt formation with acids (e.g., dihydrochloride salt, CID 162304334) while maintaining basic character (predicted log P = 0.246) [1] [4] [7].
Table 1: Fundamental Chemical Identifiers
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | Pyridine-3,5-diamine |
CAS Registry Number | 4318-78-9 |
Molecular Formula | C5H7N3 |
PubChem CID (Free base) | 78014 |
PubChem CID (Dihydrochloride) | 162304334 |
SMILES Notation | NC1=CC(N)=CN=C1 |
MDL Number | MFCD00955693 |
Synthetic versatility: The symmetry of the 3,5-diamino substitution pattern enables regioselective functionalization. This facilitates its transformation into complex derivatives, including fused heterocycles, metal-chelating ligands, and polymeric architectures. The amino groups readily undergo acylation, Schiff base formation, and coordination chemistry, while the ring nitrogen participates in quaternization reactions [4] [7].
Origin in pyridine chemistry: Pyridine itself was first isolated in 1849 by Thomas Anderson from bone oil pyrolysis. The specific derivative pyridine-3,5-diamine emerged as a synthetic target during mid-20th-century heterocyclic chemistry advancements. Its significance grew with the development of catalytic hydrogenation methods for nitro-group reduction in nitrogen-containing heterocycles [6].
Key synthetic pathway: A landmark synthesis (Scheme 1) involves hydrogenation of 2-chloro-3,5-dinitropyridine under H2 atmosphere with Pd/C catalyst to yield the diamine intermediate. Subsequent Boc protection and high-pressure hydrogenation (2200 psi, 5% Rh/C, acetic acid) generates the saturated pharmacophore cis-3,5-diaminopiperidine—demonstrating the diamine’s role as a synthetic precursor for complex bioactive scaffolds [5].
Table 2: Historical Development Timeline
Period | Key Advancement | Significance |
---|---|---|
1849 | Isolation of pyridine (Anderson) | Foundation of heterocyclic chemistry |
Mid-20th Century | Catalytic reduction of nitropyridines | Enabled access to aminopyridine derivatives |
2006 | Synthesis of 3,5-diaminopiperidine antibiotics [5] | Validated diamine scaffold for drug design |
2010s-Present | Nanocatalyst applications (e.g., Fe3O4@SiO2) [3] | Greener synthetic routes to substituted derivatives |
Methodological evolution: Contemporary syntheses leverage multicomponent reactions (MCRs) and magnetic nanocatalysts like Fe3O4@SiO2-pr-NH2 for eco-efficient production. These methods achieve high yields (>80%) under solvent-free conditions, reflecting the compound’s adaptability to modern green chemistry principles [3].
Antibiotic mimetics: The compound’s primary medicinal significance lies in mimicking the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics. Structural studies confirm that cis-3,5-diaminopiperidine—derived from pyridine-3,5-diamine—replicates the hydrogen-bonding geometry of 2-DOS when binding the bacterial ribosomal decoding site (A-site of 16S rRNA). This inhibits protein synthesis and combats multidrug-resistant pathogens like MRSA [5].
Structure-activity insights: Symmetrical disubstitution on triazine scaffolds (e.g., compounds 11-15) yields potent translation inhibitors (IC50 = 5–10 μM). Critical structural features include:
Table 3: Antibacterial Activity of Key Derivatives
Compound Class | Representative Structure | IC50 (μM)* | Target Pathogens |
---|---|---|---|
Symmetric di-DAP-triazine | 12 | 7 | E. coli, S. aureus |
Dimethylated DAP-triazine | 14 | 5 | MRSA, Enterococci |
Acyclic headpiece-triazine | 13 | 7 | Multidrug-resistant E. coli |
In vitro translation inhibition assay |
Materials science applications: The compound serves as:
Emerging directions: Recent studies explore its utility in:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4